Ethyl 1-(azidoacetyl)piperidine-4-carboxylate
CAS No.: 1554618-31-3
Cat. No.: VC2765053
Molecular Formula: C10H16N4O3
Molecular Weight: 240.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1554618-31-3 |
---|---|
Molecular Formula | C10H16N4O3 |
Molecular Weight | 240.26 g/mol |
IUPAC Name | ethyl 1-(2-azidoacetyl)piperidine-4-carboxylate |
Standard InChI | InChI=1S/C10H16N4O3/c1-2-17-10(16)8-3-5-14(6-4-8)9(15)7-12-13-11/h8H,2-7H2,1H3 |
Standard InChI Key | BTHWCORQODGOMY-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1CCN(CC1)C(=O)CN=[N+]=[N-] |
Canonical SMILES | CCOC(=O)C1CCN(CC1)C(=O)CN=[N+]=[N-] |
Introduction
Chemical Structure and Properties
The physical properties of Ethyl 1-(azidoacetyl)piperidine-4-carboxylate include its appearance as a colorless to pale yellow liquid or solid, depending on ambient temperature. The compound exhibits moderate solubility in common organic solvents such as dichloromethane, chloroform, acetonitrile, and dimethylformamide, while showing limited solubility in water. This solubility profile reflects the balanced nature of the molecule, which contains both polar functional groups (azide, carbonyl, and ester) and a relatively non-polar piperidine ring.
From a spectroscopic perspective, Ethyl 1-(azidoacetyl)piperidine-4-carboxylate displays characteristic infrared absorption bands, with the azide group typically showing a strong, distinctive absorption around 2100 cm⁻¹. In nuclear magnetic resonance (NMR) spectroscopy, the compound exhibits complex splitting patterns reflecting the conformational dynamics of the piperidine ring and the presence of multiple functional groups.
Table 1: Key Structural Features of Ethyl 1-(azidoacetyl)piperidine-4-carboxylate
Structural Component | Description | Functional Significance |
---|---|---|
Piperidine Ring | Six-membered saturated nitrogen heterocycle | Provides structural framework and conformational stability |
Azidoacetyl Group | N₃CH₂CO- attached to piperidine nitrogen | Introduces reactive azide functionality; key for click chemistry applications |
Ethyl Carboxylate | -COOC₂H₅ at position 4 of piperidine | Provides ester functionality; site for further modifications |
Carbonyl Group | C=O within azidoacetyl moiety | Participates in hydrogen bonding; influences reactivity |
Synthesis Methods
The synthesis of Ethyl 1-(azidoacetyl)piperidine-4-carboxylate typically involves a multi-step process starting from commercially available precursors. The primary precursor is ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate), which provides the core piperidine structure with an ethyl carboxylate group already in place at the 4-position . The key synthetic challenge lies in introducing the azidoacetyl group to the piperidine nitrogen in a controlled and efficient manner.
One common synthetic approach begins with the reaction of ethyl piperidine-4-carboxylate with an activated azidoacetic acid derivative. This can be accomplished through various coupling methods, including the use of coupling reagents such as DCC (dicyclohexylcarbodiimide), HBTU (N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an appropriate base like triethylamine or diisopropylethylamine .
The synthesis of ethyl piperidine-4-carboxylate itself, when needed as a starting material, can be accomplished through the esterification of isonipecotic acid (piperidine-4-carboxylic acid). As described in search result , this reaction involves dissolving isonipecotic acid in absolute ethanol, cooling the solution to 0°C, and adding thionyl chloride dropwise. The resulting mixture is then refluxed for an extended period (typically 48 hours), followed by workup procedures to isolate the desired ester product .
An alternative synthetic route to Ethyl 1-(azidoacetyl)piperidine-4-carboxylate might involve a two-step process: first, the acylation of ethyl piperidine-4-carboxylate with chloroacetyl chloride to form ethyl 1-(chloroacetyl)piperidine-4-carboxylate, followed by nucleophilic substitution with sodium azide to convert the chloro group to an azide . This approach takes advantage of the facile nucleophilic substitution reactions that can occur at the α-position to a carbonyl group.
The synthetic pathway can be summarized in the following reaction sequence:
Recent advancements in synthetic methodologies have focused on developing more efficient and environmentally friendly approaches to azide-containing compounds. These include the use of flow chemistry to safely handle azide reagents, microwave-assisted synthesis to accelerate reaction rates, and the exploration of greener solvents and catalysts to minimize environmental impact .
Table 2: Comparison of Synthetic Routes to Ethyl 1-(azidoacetyl)piperidine-4-carboxylate
The purification of Ethyl 1-(azidoacetyl)piperidine-4-carboxylate typically involves column chromatography on silica gel using appropriate solvent systems, often consisting of hexanes and ethyl acetate mixtures. The progress of the reaction and the purity of the isolated product can be monitored using thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or gas chromatography-mass spectrometry (GC-MS).
Reactivity and Chemical Behavior
The reactivity of Ethyl 1-(azidoacetyl)piperidine-4-carboxylate is predominantly governed by the presence of three key functional groups: the azide moiety, the carbonyl group within the azidoacetyl function, and the ethyl carboxylate group. Each of these functional groups provides unique opportunities for chemical transformations, making the compound a versatile intermediate in organic synthesis.
The azide group (N₃) represents the most reactive site within the molecule and can participate in a diverse array of chemical reactions. The most significant of these is the 1,3-dipolar cycloaddition with alkynes, commonly known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click reaction" . This transformation results in the formation of 1,2,3-triazole derivatives, which are important structural motifs in medicinal chemistry. The reaction proceeds under mild conditions, typically using a copper(I) catalyst, and exhibits high regioselectivity, producing 1,4-disubstituted 1,2,3-triazoles .
Beyond click chemistry, the azide functionality in Ethyl 1-(azidoacetyl)piperidine-4-carboxylate can undergo several other transformations:
-
Reduction to primary amines: The azide group can be reduced to a primary amine using various reducing agents such as lithium aluminum hydride, triphenylphosphine followed by hydrolysis (Staudinger reaction), or through catalytic hydrogenation using palladium on carbon .
-
Reaction with phosphines: The Staudinger reaction with triphenylphosphine produces iminophosphoranes, which can be hydrolyzed to amines or used directly in further transformations .
-
Thermal or photochemical decomposition: Under specific conditions, the azide can decompose with the loss of nitrogen gas (N₂) to form reactive nitrene intermediates, which can insert into C-H bonds or undergo other reactions .
The carbonyl group within the azidoacetyl moiety provides additional reactivity, including nucleophilic addition reactions and potential enolization at the α-carbon. The ethyl carboxylate function at the 4-position of the piperidine ring offers opportunities for hydrolysis to the corresponding carboxylic acid, transesterification to other esters, or reduction to alcohols or aldehydes .
Table 3: Key Reactions of Ethyl 1-(azidoacetyl)piperidine-4-carboxylate
Reactive Site | Reaction Type | Conditions | Product Class | Applications |
---|---|---|---|---|
Azide Group | 1,3-Dipolar Cycloaddition (Click Chemistry) | Cu(I) catalyst, alkyne | 1,2,3-Triazole derivatives | Medicinal chemistry, bioconjugation |
Azide Group | Reduction | LiAlH₄, H₂/Pd-C, or PPh₃/H₂O | Amine derivatives | Building blocks for alkaloids |
Azide Group | Staudinger Reaction | PPh₃, then H₂O | Amine derivatives | Mild reduction method |
Carbonyl Group | Nucleophilic Addition | Various nucleophiles | α-Substituted derivatives | Diverse structural modifications |
Ester Group | Hydrolysis | Aqueous base or acid | Carboxylic acid derivatives | Pharmaceutical intermediates |
Ester Group | Transesterification | Alternative alcohols, catalyst | Different ester derivatives | Tailored property modifications |
The mechanism of the copper-catalyzed azide-alkyne cycloaddition, which is one of the most important reactions of Ethyl 1-(azidoacetyl)piperidine-4-carboxylate, involves several steps. Initially, the terminal alkyne forms a copper(I) acetylide complex. This is followed by coordination of the azide to the copper, arrangement of the reactants in the required geometry, and formation of the 1,2,3-triazole product . The copper catalyst significantly accelerates the reaction rate compared to the uncatalyzed thermal cycloaddition and provides excellent regioselectivity for the 1,4-disubstituted triazole.
Applications in Organic Synthesis
Ethyl 1-(azidoacetyl)piperidine-4-carboxylate serves as a valuable building block in organic synthesis, finding applications in the preparation of diverse molecular structures with potential utility in pharmaceutical research and materials science. The compound's versatility stems from its multifunctional nature, featuring three key reactive sites: the azide group, the amide linkage, and the ethyl carboxylate function.
In the context of heterocyclic chemistry, Ethyl 1-(azidoacetyl)piperidine-4-carboxylate offers a convenient entry point for the synthesis of complex nitrogen-containing heterocycles . The azide functionality can be engaged in cycloaddition reactions with various dipolarophiles, leading to the formation of triazole-containing polycyclic systems. Such heterocyclic frameworks are prevalent in numerous bioactive compounds and pharmaceutical agents .
The compound plays a particularly important role in click chemistry applications, where the azide component participates in copper-catalyzed azide-alkyne cycloadditions (CuAAC) to form 1,2,3-triazole linkages . This chemistry has been extensively utilized in the development of molecular libraries for drug discovery programs, allowing for the rapid and efficient assembly of structurally diverse compounds for biological screening.
As discussed in search result , click chemistry with nucleic acids represents an important application area for azide-containing compounds like Ethyl 1-(azidoacetyl)piperidine-4-carboxylate. In this context, the compound or its derivatives can be used to introduce functional modifications to oligonucleotides through triazole formation, enabling the creation of modified DNA or RNA structures with enhanced properties or new functionalities .
The ethyl carboxylate group at the 4-position of the piperidine ring provides an additional handle for structural elaboration. Through selective hydrolysis, the ester can be converted to a carboxylic acid, which can then participate in various coupling reactions to create amide, ester, or other carbonyl-derived linkages . This feature allows Ethyl 1-(azidoacetyl)piperidine-4-carboxylate to serve as a bifunctional linker in the synthesis of more complex molecular architectures.
Furthermore, the entire azidoacetyl moiety can be viewed as a protected or masked form of an aminomethyl group. Through controlled reduction of the azide function and appropriate manipulation of the carbonyl group, various nitrogen-containing functional groups can be installed, expanding the structural diversity accessible from this versatile intermediate .
Table 4: Synthetic Applications of Ethyl 1-(azidoacetyl)piperidine-4-carboxylate
Application Area | Transformation | Resulting Structures | Significance |
---|---|---|---|
Heterocyclic Chemistry | Azide-alkyne cycloaddition | Triazole-containing heterocycles | Building blocks for medicinal chemistry |
Bioconjugation | Click chemistry | Biomolecule conjugates | Tools for chemical biology |
Peptidomimetics | Amide formation, triazole assembly | Modified peptide structures | Development of peptide-based drugs |
Nucleic Acid Modification | Click chemistry with nucleic acids | Modified DNA/RNA | Research tools, diagnostic applications |
Polymer Chemistry | Polymerization via click chemistry | Functional polymers | Materials with tailored properties |
In the context of fragment-based drug discovery, Ethyl 1-(azidoacetyl)piperidine-4-carboxylate and its derivatives can serve as valuable fragments or scaffolds for the construction of compound libraries . The piperidine ring is a privileged structure in medicinal chemistry, appearing in numerous pharmaceutically active compounds, and its combination with the azidoacetyl and ethyl carboxylate functionalities creates opportunities for the development of molecules with drug-like properties .
Therapeutic Area | Potential Target Classes | Structural Contribution | Examples from Literature |
---|---|---|---|
Neurodegenerative Diseases | Monoamine oxidases, acetylcholinesterase | Piperidine scaffold, triazole formation | MAO inhibitors, AChE inhibitors |
Anti-infective Agents | Bacterial enzymes, viral proteins | Azide bioisosteres, triazole antibiotics | β-lactamase inhibitors |
Cancer Therapeutics | Kinases, tubulin | Conformationally constrained scaffolds | Protein kinase inhibitors |
Inflammation | Cyclooxygenase, cytokine receptors | Piperidine-based analgesics | COX inhibitors |
Cardiovascular Disorders | Ion channels, enzymes | Piperidine scaffold | Calcium channel modulators |
The development of monoamine oxidase (MAO) inhibitors represents a specific application area where Ethyl 1-(azidoacetyl)piperidine-4-carboxylate derivatives show promise. As noted in search result , compounds containing prop-2-yn-1-amine linked to triazoles have demonstrated inhibitory effects against MAO-A . The structural features of Ethyl 1-(azidoacetyl)piperidine-4-carboxylate make it suitable for the development of similar inhibitors through click chemistry approaches.
Additionally, acetylcholinesterase (AChE) inhibitors, which are important in the treatment of Alzheimer's disease, have been developed using click chemistry to create quinazoline-triazole hybrids . The structural features of Ethyl 1-(azidoacetyl)piperidine-4-carboxylate could potentially be incorporated into similar hybrid molecules targeting AChE or related enzymes.
In drug delivery applications, the click chemistry capability of Ethyl 1-(azidoacetyl)piperidine-4-carboxylate allows it to serve as a linker for conjugating drugs to targeting moieties such as antibodies, peptides, or nanoparticles . This approach can enhance the selective delivery of therapeutic agents to specific tissues or cell types, potentially improving efficacy while reducing systemic side effects.
Related Compounds
Ethyl 1-(azidoacetyl)piperidine-4-carboxylate belongs to a broader family of functionalized piperidine derivatives, many of which share structural similarities while exhibiting diverse chemical and biological properties . Understanding the relationship between these compounds provides valuable insights into structure-activity relationships and guides the rational design of new molecules with tailored properties.
One of the most closely related compounds is ethyl piperidine-4-carboxylate (ethyl isonipecotate), which serves as a precursor in the synthesis of Ethyl 1-(azidoacetyl)piperidine-4-carboxylate . As described in search result , ethyl piperidine-4-carboxylate features the same core piperidine ring with an ethyl carboxylate group at the 4-position but lacks the azidoacetyl functionality at the piperidine nitrogen . This simpler structure makes ethyl piperidine-4-carboxylate a versatile building block in organic synthesis, particularly for the creation of various N-substituted piperidine derivatives.
Another related compound is ethyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate, detailed in search result . This compound differs from Ethyl 1-(azidoacetyl)piperidine-4-carboxylate only in the replacement of the azide group with an ethoxy group . The substitution of the high-energy azide with the more stable ethoxy functionality alters the compound's reactivity profile, reducing its potential for click chemistry applications while potentially enhancing its stability and pharmacokinetic properties in biological systems.
Ethyl 1-(4-azidophenyl)piperidine-4-carboxylate, described in search result , represents another structural variant in which the azidoacetyl group is replaced by a 4-azidophenyl group . This modification introduces significant changes in the molecular architecture, including increased molecular weight, enhanced lipophilicity, and the positioning of the azide functionality at a greater distance from the piperidine nitrogen. These changes could significantly impact the compound's biological properties, including its binding to potential molecular targets and its pharmacokinetic behavior.
Table 6: Comparison of Ethyl 1-(azidoacetyl)piperidine-4-carboxylate with Related Compounds
Compound | Key Structural Differences | Reactivity Differences | Potential Applications |
---|---|---|---|
Ethyl 1-(azidoacetyl)piperidine-4-carboxylate | Reference compound | Versatile click chemistry applications | Bioconjugation, drug development |
Ethyl piperidine-4-carboxylate | Lacks N-substitution | Secondary amine reactivity | Precursor for diverse N-functionalized piperidines |
Ethyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate | Ethoxy instead of azide | No click chemistry capability | Improved stability, potential prodrug |
Ethyl 1-(4-azidophenyl)piperidine-4-carboxylate | Azidophenyl instead of azidoacetyl | Aromatic azide reactivity | Photoaffinity labeling, structural probes |
Ethyl 1-ethylpiperidine-4-carboxylate | Ethyl instead of azidoacetyl | Tertiary amine properties | Simplified analog, baseline for SAR studies |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume